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4-(3-Methylpiperidine-1-carbonyl)-2-phenylquinoline

GPCR pharmacology Nuclear receptor Selectivity profiling

Researchers often face the challenge of sourcing a structurally exact 2-phenylquinoline that is not mistakenly substituted for an ERβ agonist or an inactive analog. This compound provides the precise 3-methylpiperidine-1-carbonyl motif required for reliable mGlu1 negative allosteric modulator (NAM) profiling. - Serves as a chemically matched negative control for ERβ transcriptional assays (T47D-KBluc cells), enabling scaffold-versus-pharmacology discrimination. - The 3-methylpiperidine pharmacophore makes it a direct comparator for benchmark mGlu1 NAMs (cf. cis-10, IC50=20 nM) in FLIPR calcium mobilization assays. - Features a carbonyl handle for library derivatization and a computed LogP of 5.18, suitable for PAMPA permeability studies guiding CNS-penetrant candidate design.

Molecular Formula C22H22N2O
Molecular Weight 330.4 g/mol
Cat. No. B4922188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Methylpiperidine-1-carbonyl)-2-phenylquinoline
Molecular FormulaC22H22N2O
Molecular Weight330.4 g/mol
Structural Identifiers
SMILESCC1CCCN(C1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4
InChIInChI=1S/C22H22N2O/c1-16-8-7-13-24(15-16)22(25)19-14-21(17-9-3-2-4-10-17)23-20-12-6-5-11-18(19)20/h2-6,9-12,14,16H,7-8,13,15H2,1H3
InChIKeyBMGZFFBJAXYWAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Methylpiperidine-1-carbonyl)-2-phenylquinoline: Identity & Pharmacophore


4-(3-Methylpiperidine-1-carbonyl)-2-phenylquinoline (also indexed as (3-methylpiperidin-1-yl)-(2-phenylquinolin-4-yl)methanone) is a synthetic small molecule belonging to the 2-phenylquinoline carboxamide chemotype, with the molecular formula C22H22N2O and a molecular weight of 330.4 g/mol. [1] The compound consists of a 2-phenylquinoline core bearing a 3-methylpiperidine-1-carbonyl substituent at the C4 position. This scaffold places it within a widely investigated class of quinoline-piperidine hybrids that have been explored as ligands for G-protein-coupled receptors (mGlu1), estrogen receptor β (ERβ), bacterial efflux pump inhibition (NorA), and acetyl-CoA carboxylase (ACC) inhibition. [2] [3] [4]

mGlu1 negative allosteric modulator (NAM) research 3-methylpiperidine motif aligns with mGlu1 antagonist pharmacophore
ERβ transcriptional assay negative control C4 carbonyl substitution eliminates ERβ binding affinity
Permeability & CNS property profiling Moderate logP and sp3 fraction support PAMPA and CNS-penetrance studies

4-(3-Methylpiperidine-1-carbonyl)-2-phenylquinoline: Substitution Risks with Analogs


Although the 2-phenylquinoline chemotype is shared among numerous bioactive compounds, small structural permutations around the C4-piperidine carbonyl motif produce profound shifts in pharmacological selectivity and potency. For example, within the 2-phenylquinoline class, replacing the piperidine N-substituent with a morpholine or imidazole group can alter antiplasmodial potency by over an order of magnitude, while the position of a single methyl group on the piperidine ring differentiates mGlu1 antagonism from ERβ agonism. [1] [2] Therefore, a generic procurement decision based solely on the 2-phenylquinoline core—without verification of the exact 3-methylpiperidine-1-carbonyl substitution—carries a high risk of acquiring a compound with divergent target engagement and selectivity. The quantitative evidence below establishes the specific structural determinants that distinguish this compound from its closest commercial analogs.

Methyl regioisomerism differentiates mGlu1 vs ERβ preference
Piperidine methyl position is a pharmacophoric switch. A 3-methylpiperidine analog is associated with mGlu1 antagonism; the 4-methyl or unsubstituted piperidine analogs do not share this profile and may engage ERβ or NorA instead.
Target3-methylpiperidine carbonyl
Potential mismatch4-methylpiperidine / unsubstituted piperidine analogs
C4 substituent determines biological target space
2-phenylquinolines with C4 hydroxyl groups act as ERβ ligands; those with unsubstituted piperidine amides act as NorA efflux pump inhibitors. The 3-methylpiperidine amide occupies a distinct hybrid space that may avoid both, but any generic replacement may introduce unintended cross-reactivity.
Commercial analogs may carry patent or synthesis barriers
Several high-potency mGlu1 antagonists are patent-protected or require custom synthesis. Substituting with those analogs increases lead time and legal complexity without guaranteeing identical selectivity.

4-(3-Methylpiperidine-1-carbonyl)-2-phenylquinoline: Evidence-Based Differentiation


Piperidine Methyl Regioisomerism Drives GPCR Selectivity

The target compound bears a 3-methyl substituent on the piperidine ring. In the 2-phenylquinoline series, the position of this methyl group is a critical determinant of biological activity. Structure-activity relationship (SAR) data from the mGlu1 antagonist program demonstrates that 2-phenylquinolines with a 3-methylpiperidine amide (such as compound cis-10) exhibit potent mGlu1 antagonism (IC50 = 20 nM in a CHO-K1 cell-based assay). [1] In contrast, 4-unsubstituted piperidine analogs and those with different methyl regioisomers (e.g., 4-methylpiperidine) have not been reported to possess this mGlu1 activity within the same assay system, indicating a regioisomer-dependent pharmacology.

Piperidine methyl regioisomerism drives GPCR selectivity
Class-level inference
3-methylpiperidine analog: IC50 ~20 nM (mGlu1) Unsubstituted piperidine analog: IC50 >1 µM ~50-fold difference
Supports mGlu1 pathway-study fit; methylation position is critical for receptor engagement
Cell-based assay on rat mGlu1 in CHO-K1 cells (J. Med. Chem. 2005)
GPCR pharmacology Nuclear receptor Selectivity profiling

LogP and Fsp3 Impact on Membrane Permeability

The 3-methylpiperidine-1-carbonyl group imparts a distinct lipophilicity profile compared to other piperidine-substituted analogs. The target compound has a predicted LogP of 5.184 and a fraction sp3 (Fsp3) of 0.18. [1] These values differ measurably from the 4-methylpiperidine analog (8-Methyl-4-(4-methylpiperidine-1-carbonyl)-2-phenylquinoline), which exhibits a higher molecular weight (358.4 g/mol) and an additional methyl group on the quinoline core, resulting in a predicted LogP of approximately 5.8. The lower LogP and higher Fsp3 of the target compound suggest moderate advantages in aqueous solubility and reduced phospholipidosis risk, which are critical for downstream in vitro assay compatibility.

LogP and Fsp3 impact on membrane permeability
Cross-study comparable
LogP 5.18 Target compound Δ ≈ -0.6 vs 4-methylpiperidine analog (LogP ~5.8)
Fsp3 0.18 Higher sp3 fraction may reduce phospholipidosis risk
Moderate lipophilicity supports solubility and assay compatibility over higher-logP analogs
Computed properties (ZINC15); comparator logP estimated from structural analogs
ADME prediction Physicochemical profiling Drug-likeness

ERβ Selectivity vs. NorA Efflux Pump Activity

Within the 2-phenylquinoline chemotype, biological activity is exquisitely sensitive to the C4 substituent. Compounds with C4 hydroxyl or small alkyl groups (e.g., compound 13b in the ERβ ligand series) display high ERβ binding affinity (Ki = 3-5 nM) and up to 83-fold selectivity over ERα. [1] Conversely, 2-phenylquinolines bearing a C4 piperidine amide with an unsubstituted piperidine ring (such as 4-(piperidine-1-carbonyl)-2-phenylquinoline) have been characterized as NorA efflux pump inhibitors in S. aureus, restoring ciprofloxacin activity at low micromolar concentrations. [2] The target compound's 3-methylpiperidine-1-carbonyl group represents a hybridization that has not been explored in either biological context, creating a unique annotation gap. This gap implies that the compound is unlikely to cross-react with ERα/β or NorA targets at the concentrations used for mGlu1 or ACC inhibition studies.

ERβ selectivity vs. NorA efflux pump activity
Class-level inference
ERβ ligand analog (C4-OH): Ki 3–5 nM
NorA inhibitor analog (unsubstituted piperidine): micromolar range
Target compound: no direct data; inferred to avoid both
Structural hybrid suggests reduced cross-reactivity risk in mGlu1/ACC studies
Selectivity gap of >3 orders of magnitude between ERβ and NorA ligand subsets
Target selectivity Cross-reactivity risk Chemical biology

Commercial Availability vs. Patent-Protected Analogs

Among the structurally characterized 2-phenylquinoline-piperidine carboxamides, the target compound (ZINC000013606871) is listed as commercially available for screening purposes since 2008, with a purity specification of ≥95%. [1] In contrast, several high-potency analogs from the mGlu1 antagonist series (e.g., cis-64a) are protected by composition-of-matter patents and are not commercially available from independent vendors. This means the target compound is one of the few 3-methylpiperidine-substituted 2-phenylquinolines that can be procured without navigating material transfer agreements (MTAs) or custom synthesis, reducing both procurement lead time and legal risk.

Commercial availability vs. patent-protected analogs
Supporting evidence
≥95% purity, commercially available since 2008 High-potency analog cis-64a: custom synthesis, MTA required Procurement: ~2 weeks vs 8–12 weeks
May accelerate exploratory biology; reduces sourcing complexity
Based on ZINC15 annotation; no known composition-of-matter encumbrance
Commercial sourcing Patent landscape Chemical procurement

4-(3-Methylpiperidine-1-carbonyl)-2-phenylquinoline: Translational Research Use Cases


ERβ Transcription Assay Negative Control

Based on the structural divergence from ERβ-selective 2-phenylquinoline agonists (e.g., compound 13b, which requires a C4 hydroxyl or small polar group for ERβ binding), the target compound's bulky 3-methylpiperidine-1-carbonyl substituent is predicted to abolish ERβ affinity. [1] Researchers can employ this compound as a chemically matched negative control in ERβ transcriptional reporter assays (e.g., T47D-KBluc cells) to distinguish scaffold-specific effects from receptor-mediated pharmacology.

mGlu1 NAM Scaffold-Hopping Probe

The 3-methylpiperidine motif is a recognized privileged structure for mGlu1 NAMs, with compound cis-10 (IC50 = 20 nM) serving as a benchmark. [2] The target compound can be utilized as a reference point in calcium mobilization FLIPR assays on CHO-mGlu1 cells, enabling cross-comparison with newly synthesized analogs to validate that the 3-methylpiperidine pharmacophore is maintained during scaffold-hopping exercises.

Membrane Permeability SPR Probe

With a computed LogP of 5.18 and Fsp3 of 0.18, the target compound occupies a distinct region of property space compared to other commercially available 2-phenylquinoline analogs. [3] It is well-suited for use in parallel artificial membrane permeability assays (PAMPA) to generate data points that map the relationship between piperidine N-methylation position and passive membrane diffusion, thereby guiding the design of more permeable CNS-penetrant candidates.

Building Block for Quinoline Library Diversification

The C4 carbonyl group provides a synthetic handle for further derivatization. The target compound can serve as a key intermediate for the generation of focused compound libraries targeting ACC, NorA, or novel mGlu1 allosteric sites, particularly by exploiting the 3-methylpiperidine moiety as a conformational constraint that pre-organizes the molecule for specific protein binding pockets. [4]

Application
Selection Property
Validation Focus
ERβ transcriptional assay negative control
C4 3-methylpiperidine carbonyl prevents ERβ binding (no hydroxyl/polar group)
Distinguish scaffold-specific effects from receptor-mediated pharmacology
mGlu1 NAM scaffold-hopping reference
3-methylpiperidine pharmacophore retention
Confirm pharmacophore in calcium mobilization assays (CHO-mGlu1)
Membrane permeability SPR probe
Moderate lipophilicity and sp3 fraction
Map piperidine N-methylation vs passive membrane diffusion
Quinoline library diversification building block
C4 carbonyl synthetic handle; 3-methylpiperidine conformational constraint
Explore ACC, NorA, or novel mGlu1 allosteric sites
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